4-Fluoro-3,5-dimethylbenzaldehyde

Catalog No.
S730845
CAS No.
363134-35-4
M.F
C9H9FO
M. Wt
152.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3,5-dimethylbenzaldehyde

CAS Number

363134-35-4

Product Name

4-Fluoro-3,5-dimethylbenzaldehyde

IUPAC Name

4-fluoro-3,5-dimethylbenzaldehyde

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

InChI

InChI=1S/C9H9FO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3

InChI Key

NNHYTIOMCJAWLM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1F)C)C=O

Canonical SMILES

CC1=CC(=CC(=C1F)C)C=O

4-Fluoro-3,5-dimethylbenzaldehyde is an aromatic aldehyde with the chemical formula C9H9FOC_9H_9FO and a molecular weight of approximately 152.17 g/mol. This compound features a fluoro group and two methyl groups attached to a benzaldehyde structure, specifically at the 4-position and 3,5-positions of the benzene ring. The presence of the fluorine atom enhances its reactivity and potential applications in various

Typical of aldehydes, including:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines to form imines or with alcohols to yield acetals.
  • Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic ring, allowing for substitutions at ortho and para positions.

Several methods are available for synthesizing 4-Fluoro-3,5-dimethylbenzaldehyde:

  • Fluorination of Dimethylbenzaldehyde: This method involves the introduction of a fluorine atom into the aromatic ring of dimethylbenzaldehyde through electrophilic aromatic substitution using fluorinating agents.
  • Formylation Reactions: The compound can be synthesized via formylation processes that involve treating a suitable precursor with formylating agents under controlled conditions. For example, using carbon monoxide in the presence of a catalyst can yield fluorinated benzaldehydes .
  • Direct Synthesis from Precursors: The compound can also be obtained through multi-step synthetic routes starting from simpler aromatic compounds.

4-Fluoro-3,5-dimethylbenzaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties make it suitable for developing new materials with specific functionalities.
  • Research: Used as a building block in chemical research for exploring new reactions and mechanisms.

Several compounds share structural similarities with 4-Fluoro-3,5-dimethylbenzaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3,5-DimethylbenzaldehydeNo fluorine substituent; two methyl groupsLacks halogen influence
4-Fluoro-2,6-dimethylbenzaldehydeFluorine at different position; two methyl groupsDifferent substitution pattern
2-Fluoro-3,5-dimethylbenzaldehydeFluorine at different position; two methyl groupsAltered electronic properties
4-Chloro-3,5-dimethylbenzaldehydeChlorine instead of fluorine; two methyl groupsDifferent halogen effects

The presence of the fluorine atom in 4-Fluoro-3,5-dimethylbenzaldehyde distinguishes it from these similar compounds by potentially enhancing its reactivity and altering its biological interactions compared to non-fluorinated analogs.

XLogP3

2.2

Wikipedia

4-Fluoro-3,5-dimethylbenzaldehyde

Dates

Modify: 2023-08-15

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